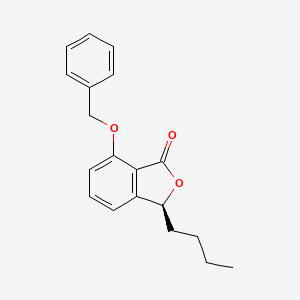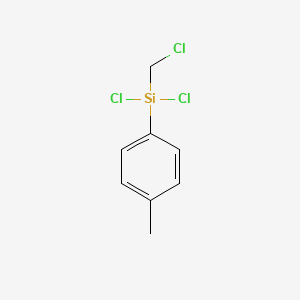![molecular formula C23H21ClN2O3 B12594827 2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648922-78-5](/img/structure/B12594827.png)
2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an acetamido group, a chloro substituent, and a phenylethoxy group attached to a benzamide core.
準備方法
The synthesis of 2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, including the introduction of the acetamido group, chlorination, and the attachment of the phenylethoxy group. The specific reaction conditions and reagents used can vary, but common methods include:
Acetylation: Introduction of the acetamido group through acetylation of an amine precursor.
Chlorination: Chlorination of the benzene ring using reagents like thionyl chloride or phosphorus pentachloride.
Etherification: Attachment of the phenylethoxy group via etherification reactions, often using phenol derivatives and appropriate catalysts.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The acetamido and phenylethoxy groups play crucial roles in its binding affinity and activity. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
類似化合物との比較
2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-Acetamido-5-chlorobenzamide: Lacks the phenylethoxy group, resulting in different chemical and biological properties.
2-Acetamido-5-chloro-N-phenylbenzamide: Lacks the phenylethoxy group, leading to variations in its activity and applications.
2-Acetamido-5-chloro-N-[3-(2-methoxyphenyl)phenyl]benzamide: Contains a methoxy group instead of the phenylethoxy group, affecting its reactivity and interactions.
特性
CAS番号 |
648922-78-5 |
|---|---|
分子式 |
C23H21ClN2O3 |
分子量 |
408.9 g/mol |
IUPAC名 |
2-acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-16(27)25-22-11-10-18(24)14-21(22)23(28)26-19-8-5-9-20(15-19)29-13-12-17-6-3-2-4-7-17/h2-11,14-15H,12-13H2,1H3,(H,25,27)(H,26,28) |
InChIキー |
PKCHZMWLUGZUCR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


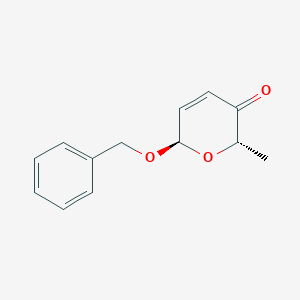
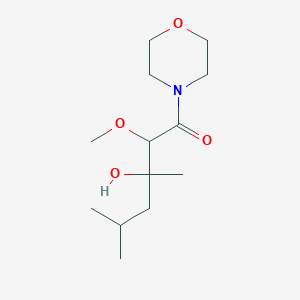
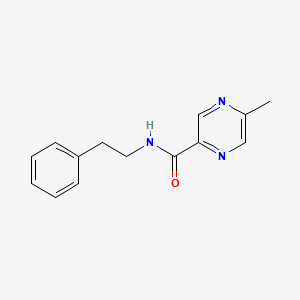
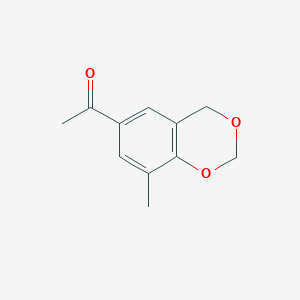

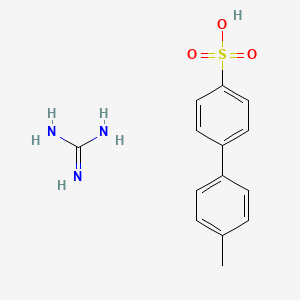
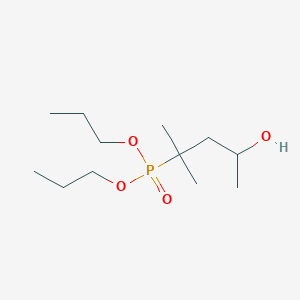
![5-(2-Methylbutan-2-yl)-2-{4-[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole](/img/structure/B12594807.png)
![2-Butyl-1-[(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)oxy]hexyl phosphate](/img/structure/B12594811.png)
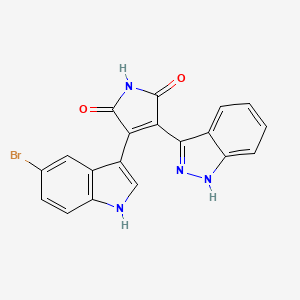
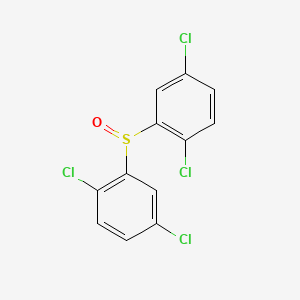
![4-Amino-3',4'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12594821.png)
